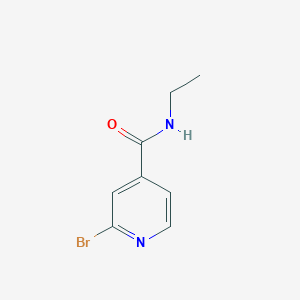

Ethyl(2-methanesulfonylethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amines like Ethyl(2-methanesulfonylethyl)amine can be achieved through various methods. One such method involves the use of thiophene as a raw material, intermediate 2-thiophene ethanol is prepared first, and then the 2-thiophene ethylamine is obtained through pressurization and ammonolysis . Another method involves the Leuckart reaction, a process commonly known for its use in the reductive amination of aldehydes and ketones .Molecular Structure Analysis

The nitrogen atom in most amines, including Ethyl(2-methanesulfonylethyl)amine, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis

Amines undergo various chemical reactions. For instance, they can be alkylated by an SN2 reaction with alkyl halides . The product of the reaction is an ammonium salt where the negative counter-ion is the halogen of the alkyl halide .Physical And Chemical Properties Analysis

Amines have the ability to accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . This property is also likely to be exhibited by Ethyl(2-methanesulfonylethyl)amine.Applications De Recherche Scientifique

Synthesis and Stereochemistry

- Stereospecific Substitutions : Ethyl(2-methanesulfonylethyl)amine plays a role in the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process leads to the production of N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with an inversion of configuration, which is significant in the synthesis of chiral compounds (Uenishi et al., 2004).

Chemical Reactions and Applications

Reactions with Amines : A study showed that methyl methanesulfonothioate (MMTS), a related compound to Ethyl(2-methanesulfonylethyl)amine, reacts with amines, suggesting a broader reactivity profile for these types of compounds in chemical reactions (Kluger & Tsui, 1980).

Catalysis in Formylation of Amines and Alcohols : Ethyl(2-methanesulfonylethyl)amine is potentially involved in the formylation of structurally different amines and alcohols, where it can act as a catalyst or a reagent in the presence of sulfonic acid supported on nanoparticles (Taheri et al., 2017).

Molecular and Structural Studies

Study of Molecular Ions : Ethyl(2-methanesulfonylethyl)amine-related compounds have been studied in the context of their molecular ion fragmentation patterns, providing insights into their structural and electronic properties (Maquestiau et al., 1980).

Protecting and Activating Groups in Amine Synthesis : The compound has been explored as a potential sulfonating agent in the synthesis of amines, highlighting its role in the modification and protection of amino groups during chemical synthesis (Sakamoto et al., 2006).

Support for Gold Nanoparticles : In the synthesis and characterization of functionalized polystyrene-supported gold nanoparticles, ethyl(2-methanesulfonylethyl)amine derivatives have been used to introduce amine groups into polymer chains for supporting gold nanoparticles, indicating its utility in materials science (Kaboudin et al., 2017).

Electrochemical Studies : The compound's derivatives have been investigated for their role in the electrochemical oxidation of primary amines, contributing to the understanding of electrochemistry and material science (Ghilane et al., 2010).

Mutagenesis in Plant Research : Ethyl methanesulfonate (EMS), a related compound, is used in EMS-induced mutagenesis, a powerful tool in genetic research for identifying genes related to plant development and abiotic stress tolerance (Chen et al., 2023).

Investigation of Reaction Mechanisms : Studies have been conducted on the reaction mechanisms involving ethyl(2-methanesulfonylethyl)amine derivatives, providing insights into organic chemistry and reaction dynamics (Étlis et al., 1967).

Basicity and Lipophilicity Studies : Research has been carried out to understand the impact of the SF5 substituent on the basicity and lipophilicity of N-(2-SF5-ethyl)amines, a derivative of ethyl(2-methanesulfonylethyl)amine (Gilbert et al., 2021).

Safety And Hazards

Ethyl(2-methanesulfonylethyl)amine is a chemical compound that should be handled with care. It is highly flammable and harmful if swallowed . It may cause severe skin burns and eye damage, respiratory irritation, and may cause drowsiness or dizziness . It is toxic in contact with skin or if inhaled .

Orientations Futures

The efficient synthesis of amines from bio-based furanic oxygenates has received extensive attention in recent years . This includes drugs affecting the central nervous system, cardiovascular system, and gastrointestinal tract; anticancer drugs, antibiotics, antiviral and antifungal drugs; drugs affecting anxiety; convulsant, biotic, and HIV drugs; and antidiabetic drugs . Therefore, this supports the development of the Leuckart-type preparation of nitrogenous compounds, as well as their advancement in other areas of human development .

Propriétés

IUPAC Name |

N-ethyl-2-methylsulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-6-4-5-9(2,7)8/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINVIBZCXWVCAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(2-methanesulfonylethyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)